二氯乙酸钠

描述

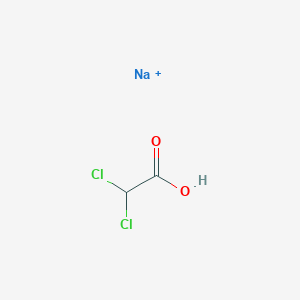

二氯乙酸钠是一种化学化合物,其分子式为

C2HCl2NaO2

。它是二氯乙酸的钠盐,以其潜在的治疗应用而闻名,特别是在肿瘤学领域。由于其能够调节癌细胞的代谢途径,这种化合物引起了人们的极大兴趣。科学研究应用

二氯乙酸钠在科学研究中有着广泛的应用:

化学: 用作有机合成中的试剂以及其他化学化合物的先驱。

生物学: 研究其对细胞代谢和线粒体功能的影响。

医学: 由于其能够抑制丙酮酸脱氢酶激酶,导致癌细胞氧化磷酸化增加和凋亡,因此正在研究其作为抗癌剂的潜力.

工业: 用于生产各种化学品,并在某些配方中用作稳定剂。

作用机制

二氯乙酸钠主要通过抑制丙酮酸脱氢酶激酶发挥作用。这种抑制导致丙酮酸脱氢酶的活化,从而将细胞代谢从糖酵解转移到氧化磷酸化。 这种代谢转变导致活性氧的产生增加,促进癌细胞凋亡 。该化合物还会影响其他分子靶点和途径,包括线粒体功能的调节和氧化应激的诱导。

类似化合物:

一氯乙酸: 结构相似,但只有一个氯原子。

三氯乙酸: 包含三个氯原子,具有不同的化学性质。

二氯乙酸: 二氯乙酸钠的母体酸。

比较: 二氯乙酸钠在调节癌细胞代谢途径方面是独一无二的,而一氯乙酸或三氯乙酸则没有这种特性。二氯乙酸虽然类似,但与它的钠盐形式相比,稳定性较差,腐蚀性更强。

总之,二氯乙酸钠是一种用途广泛的化合物,在各个研究和工业领域具有巨大的潜力。其独特的性质和作用机制使其成为研究细胞代谢和癌症治疗的宝贵工具。

生化分析

Biochemical Properties

Sodium Dichloroacetate is a mitochondrial pyruvate dehydrogenase kinase inhibitor . It works by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . When aerobic glucose oxidation and lactic acid oxidation are enabled again, normal cellular metabolism can once again take place .

Cellular Effects

Sodium Dichloroacetate has been shown to have various effects on cells. For instance, it has been found to improve cognitive function in vascular dementia rats, reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell (EPC) function .

Molecular Mechanism

The molecular mechanism of Sodium Dichloroacetate involves its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor . It exerts its effects at the molecular level by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . This leads to a metabolic switch from glycolysis to oxidative phosphorylation, which can help restore proper cellular function and improve drug metabolism .

Temporal Effects in Laboratory Settings

The effects of Sodium Dichloroacetate have been studied over time in laboratory settings. For instance, it has been found that long-term administration of Sodium Dichloroacetate can improve cognitive function in vascular dementia rats

Dosage Effects in Animal Models

In animal models, the effects of Sodium Dichloroacetate have been found to vary with different dosages . For instance, Sodium Dichloroacetate administration in doses ranging from 50 to 200 mg/Kg/die is associated with a decrease in tumor mass volume, proliferation rate, and metastasis dissemination in several preclinical models .

Metabolic Pathways

Sodium Dichloroacetate is involved in the metabolic pathway that produces usable energy from sugar . It blocks a key enzyme, pyruvate dehydrogenase kinase, in this metabolic pathway . This can lead to a metabolic switch from glycolysis to oxidative phosphorylation .

Transport and Distribution

It is known that Sodium Dichloroacetate is an orally absorbable small molecular compound , suggesting that it can be transported and distributed within the body through the bloodstream.

Subcellular Localization

Given its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor , it is likely that Sodium Dichloroacetate localizes to the mitochondria where it can exert its effects.

准备方法

合成路线和反应条件: 二氯乙酸钠可以通过用氢氧化钠中和二氯乙酸来合成。反应通常在水性介质中进行,产物通过蒸发水和结晶二氯乙酸钠获得。

工业生产方法: 在工业规模上,二氯乙酸钠通过用氯气氯化乙酸生成二氯乙酸,然后用氢氧化钠中和制备。反应条件被严格控制以确保最终产物的高产率和纯度。

反应类型:

氧化: 二氯乙酸钠可以发生氧化反应,尽管这些反应不太常见。

还原: 在特定条件下可以将其还原为一氯乙酸。

取代: 二氯乙酸钠可以参与亲核取代反应,其中氯原子被其他亲核试剂取代。

常见试剂和条件:

氧化: 强氧化剂,如高锰酸钾。

还原: 还原剂,如在催化剂存在下的氢气。

取代: 亲核试剂,如氢氧根离子或胺。

主要产物:

氧化: 形成较高氧化态的化合物。

还原: 一氯乙酸。

取代: 根据所用亲核试剂的不同,各种取代的乙酸衍生物。

相似化合物的比较

Monochloroacetate: Similar in structure but with only one chlorine atom.

Trichloroacetate: Contains three chlorine atoms and has different chemical properties.

Dichloroacetic Acid: The parent acid of sodium dichloroacetate.

Comparison: Sodium dichloroacetate is unique in its ability to modulate metabolic pathways in cancer cells, a property not shared by monochloroacetate or trichloroacetate. Dichloroacetic acid, while similar, is less stable and more corrosive compared to its sodium salt form.

属性

CAS 编号 |

2156-56-1 |

|---|---|

分子式 |

C2H2Cl2NaO2 |

分子量 |

151.93 g/mol |

IUPAC 名称 |

sodium;2,2-dichloroacetate |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |

InChI 键 |

ZOXHFYPCZQICQD-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] |

手性 SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] |

规范 SMILES |

C(C(=O)O)(Cl)Cl.[Na] |

外观 |

Solid powder |

沸点 |

194 °C |

密度 |

Relative density (water = 1): 1.56 |

熔点 |

13.5 °C |

Key on ui other cas no. |

2156-56-1 79-43-6 |

物理描述 |

COLOURLESS LIQUID WITH PUNGENT ODOUR. |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Solubility in water: miscible |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acid, Bichloroacetic Acid, Dichloroacetic Bichloroacetic Acid Dichloroacetate, Potassium Dichloroacetate, Sodium Dichloroacetic Acid Potassium Dichloroacetate Sodium Dichloroacetate |

蒸汽密度 |

Relative vapor density (air = 1): 4.4 |

蒸汽压力 |

Vapor pressure, Pa at 20 °C: 19 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)

![5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid](/img/structure/B1680982.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one](/img/structure/B1680983.png)